molecular formula C15H29ClO B104569 Pentadecanoyl chloride CAS No. 17746-08-6

Pentadecanoyl chloride

Cat. No. B104569
CAS RN: 17746-08-6
M. Wt: 260.84 g/mol
InChI Key: PQZWQGNQOVDTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06010708

Procedure details

In a one L (liter) two-necked flask were placed 160.0 g (0.66 mol) of pentadecanoic acid and 200 milliliter (mL) of cyclohexane, and the flask was equipped with a 100 mL dropping funnel containing 83.3 g (0.7 mol) of thionyl chloride and a reflux tube. Then, the pentadecanoic acid was completely dissolved under heating and stirring of the flask in an oil bath at 80° C. Thereafter the thionyl chloride was added dropwise over a period of 2 hours, and further the oil bath was maintained at 80° C. for one hour. From the resultant reaction mixture were removed the cyclohexane and the thionyl chloride under reduced pressure by means of an aspirator. The resultant crude reaction product was subjected to vacuum distillation. Thus 110.0 g (0.42 mol) of pentadecanoyl chloride was obtained in a yield of 63.9% based on the fed pentadecanoic acid.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
83.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:17])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].S(Cl)([Cl:20])=O>C1CCCCC1>[C:1]([Cl:20])(=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
160 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCC)(=O)O
Step Two
Name
Quantity
83.3 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCC)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirring of the flask in an oil bath at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the flask was equipped with a 100 mL
TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
further the oil bath was maintained at 80° C. for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
From the resultant reaction mixture
CUSTOM
Type
CUSTOM
Details
were removed the cyclohexane
CUSTOM
Type
CUSTOM
Details
The resultant crude reaction product
DISTILLATION
Type
DISTILLATION
Details
was subjected to vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCC)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.42 mol
AMOUNT: MASS 110 g
YIELD: PERCENTYIELD 63.9%
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.